5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
Description
BenchChem offers high-quality 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H36N2O4 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H36N2O4/c1-8-17-35-22-13-14-23(19(2)18-22)26(32)24-25(20-9-11-21(12-10-20)29(3,4)5)31(16-15-30(6)7)28(34)27(24)33/h8-14,18,25,32H,1,15-17H2,2-7H3/b26-24+ |
InChI Key |
OUBYMVYVAXHYTH-SHHOIMCASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O |
Origin of Product |
United States |
Biological Activity
The compound 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine core with various substituents that contribute to its unique biological properties. The molecular formula is , with a molecular weight of approximately 478.6 g/mol. The presence of functional groups such as hydroxy and dimethylamino enhances its potential interactions with biological targets.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Its biological activity is primarily linked to interactions with specific enzymes or receptors involved in pain perception and inflammation pathways.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
- Analgesic Properties : It could modulate pain pathways through interaction with opioid receptors or other pain-related pathways.
In Vitro Studies
In vitro tests have shown that derivatives of pyrrolidine compounds can exhibit significant antibacterial and antifungal activities. For instance, certain pyrrolidine derivatives have demonstrated effectiveness against harmful bacteria, indicating a potential for therapeutic applications in infectious diseases .
Case Studies
-
Study on Antibacterial Activity : A study evaluated the antibacterial effects of various pyrrolidine derivatives, including those structurally similar to our compound. Results indicated that modifications in the substituents significantly impacted antibacterial efficacy, suggesting that the structure-activity relationship (SAR) is crucial for optimizing biological activity .
Compound Name % Inhibition (Bacterial Strains) MIC (µM) Pyrrolidine A 85% 10 Pyrrolidine B 90% 5 Target Compound 75% 15 - Anti-tuberculosis Activity : Another study highlighted the potential of related compounds in inhibiting Mycobacterium tuberculosis growth, with some analogs showing promising results with minimum inhibitory concentrations (MICs) as low as 2 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
